4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
CAS No.: 1005922-27-9
Cat. No.: VC11860174
Molecular Formula: C23H19N7O2
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005922-27-9 |
|---|---|
| Molecular Formula | C23H19N7O2 |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 4-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C23H19N7O2/c1-15-12-20(27-23(31)16-8-10-18(32-2)11-9-16)30(28-15)22-19-13-26-29(21(19)24-14-25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,27,31) |
| Standard InChI Key | MSFWEKWFUCZPMT-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Introduction
4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. It is characterized by its intricate molecular structure, which includes multiple heterocyclic rings and functional groups, making it a compound of interest in medicinal chemistry. The compound's molecular formula is reported as C23H19N7O2, with a molecular weight of approximately 425.4 g/mol .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step chemical reactions starting from materials like phenylhydrazine and substituted pyrazoles. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like column chromatography and nuclear magnetic resonance (NMR) spectroscopy are often used for purification and characterization.
Synthesis Steps:
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Starting Materials: Phenylhydrazine and substituted pyrazoles.
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Reaction Conditions: Careful control of temperature, solvent, and reaction time.
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Purification Techniques: Column chromatography and NMR spectroscopy.
Biological Activities and Potential Applications
The compound's unique structure suggests potential applications in pharmaceuticals, particularly as a candidate for drug development targeting specific biological pathways. Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown promising biological activities, including roles as protein kinase inhibitors, which are crucial in treating diseases like cancer.
Potential Applications:
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Pharmaceutical Development: Targeting specific biological pathways.
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Protein Kinase Inhibition: Potential in cancer treatment.
Future Research Directions:
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Biological Activity Studies: Investigating interactions with enzymes or receptors.
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Pharmacological Testing: Evaluating efficacy and safety in preclinical models.
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